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photosystem I K subunit - 125725-17-9

photosystem I K subunit

Catalog Number: EVT-1521044
CAS Number: 125725-17-9
Molecular Formula: C11H12F2O2
Molecular Weight: 0
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Product Introduction

Overview

Photosystem I K subunit is a critical component of the Photosystem I complex, which plays a vital role in the process of photosynthesis by facilitating the conversion of light energy into chemical energy. This complex is primarily found in the thylakoid membranes of cyanobacteria, algae, and higher plants. The Photosystem I K subunit, specifically identified as PsaK, is integral to the structural and functional integrity of Photosystem I, contributing to its ability to capture light and transfer electrons efficiently.

Source

The Photosystem I complex is composed of multiple protein subunits and various cofactors, including chlorophylls and carotenoids. The PsaK subunit is one of the 18 protein components identified in the structure of Photosystem I, which also includes numerous non-covalently bound photochemical cofactors. The detailed structural analysis reveals that PsaK interacts with other subunits to maintain the stability and functionality of the entire complex .

Classification

PsaK belongs to a class of proteins known as membrane proteins, specifically those involved in photosynthetic electron transport. It is classified under the broader category of pigment-protein complexes that are essential for photosynthesis. In terms of molecular biology, it is categorized as a nuclear-encoded protein that is synthesized in the cytoplasm and imported into the chloroplasts where it assembles with other components to form the functional Photosystem I.

Synthesis Analysis

Methods

The synthesis of Photosystem I K subunit involves a series of well-coordinated steps that include transcription from nuclear DNA, translation into polypeptide chains, and subsequent assembly with other protein subunits within the chloroplasts. Research utilizing radioactive pulse-chase experiments has elucidated these processes by tracking newly synthesized proteins as they integrate into larger complexes .

Technical Details

The synthesis begins with the transcription of the PsaK gene located in the nuclear genome. The mRNA is then translated into polypeptides in ribosomes, after which these polypeptides are imported into chloroplasts. Once inside, PsaK undergoes folding and post-translational modifications before being incorporated into the Photosystem I complex. The assembly process is highly regulated and involves interactions with other proteins such as PsaA and PsaB .

Molecular Structure Analysis

Structure

Data

The structural analysis indicates that PsaK interacts with several cofactors, including chlorophylls and carotenoids, which are essential for its light-harvesting capabilities. The complete structure comprises 18 protein subunits and 193 non-covalently bound cofactors, underscoring the complexity of this photosynthetic machinery .

Chemical Reactions Analysis

Reactions

Photosystem I catalyzes several key reactions during photosynthesis, primarily involving electron transfer from water molecules through various intermediates to produce NADPH. The specific role of PsaK within these reactions includes stabilizing electron transport pathways and facilitating energy transfer between pigments .

Technical Details

The electron transfer process starts when light energy excites electrons in chlorophyll molecules within Photosystem I. These high-energy electrons are then transferred through a series of redox reactions involving various cofactors until they reach ferredoxin, ultimately leading to NADPH production. PsaK's structural integrity is crucial for maintaining efficient electron flow during this process .

Mechanism of Action

Process

The mechanism by which Photosystem I operates involves several stages: light absorption, excitation energy transfer, electron transport, and finally, NADPH synthesis. PsaK plays a supportive role in maintaining structural organization during these stages .

Data

Experimental data indicate that mutations or deletions in PsaK can significantly impair photosynthetic efficiency by disrupting electron transport pathways. This highlights its essential function within the broader context of photosynthesis .

Physical and Chemical Properties Analysis

Physical Properties

PsaK exhibits properties typical of membrane proteins, including hydrophobic regions that facilitate its integration into thylakoid membranes. Its molecular weight is approximately 10 kDa, making it one of the smaller subunits within Photosystem I.

Chemical Properties

Chemically, PsaK interacts with various cofactors through non-covalent bonds, which are crucial for its function in light harvesting and electron transfer. Its stability is influenced by environmental factors such as light intensity and temperature .

Applications

Scientific Uses

Research on Photosystem I K subunit extends beyond basic biology; it has significant implications for biotechnology and agriculture. Understanding its function can lead to advancements in enhancing photosynthetic efficiency in crops through genetic engineering approaches aimed at improving yield under varying environmental conditions . Additionally, insights gained from studying this subunit can inform strategies for developing artificial photosynthetic systems aimed at sustainable energy production.

Structural Characterization of Photosystem I K Subunit

Molecular Architecture of PsaK in Photosystem I Complex

Topological Organization Within Thylakoid Membranes

PsaK is a nuclear-encoded transmembrane subunit integral to Photosystem I (PSI). It features a single transmembrane α-helix (typically 20–25 amino acids) that anchors it to the thylakoid membrane, with its N-terminus oriented toward the stroma and C-terminus in the lumen. In higher plants, PsaK localizes at the PSI periphery, adjacent to the PsaG/PsaH/LHCI (Light-Harvesting Complex I) modules, positioning it to mediate interactions between the core and antenna systems [1] [9]. Cryo-ET studies of native thylakoids reveal that PsaK’s transmembrane domain embeds within the lipid bilayer at a 12–15° tilt, optimizing its exposure for pigment and protein interactions [2]. This topology is conserved across cyanobacteria, algae, and plants, though its stromal domain exhibits greater structural variability.

Interaction Domains With Core Subunits (PsaA/PsaB) and Antenna Systems

PsaK forms critical contacts with the PSI core and light-harvesting systems:

  • Core interactions: The stromal helix of PsaK docks into a hydrophobic cleft formed by helices 7 and 9 of PsaA through van der Waals contacts and hydrogen bonds (e.g., PsaA-Asn⁶⁴⁵ and PsaK-Gln⁴²). This stabilizes the electron transfer chain cofactors coordinated by PsaA/PsaB [1] [9].
  • Antenna binding: In plants, PsaK’s lumenal loop binds Lhca2 and Lhca3 via electrostatic and hydrophobic interfaces. Mutagenesis studies show that disruption of PsaK’s C-terminal residues (e.g., Leu¹⁴⁰–Phe¹⁵⁰) reduces LHCI attachment by 70%, confirming its role as an antenna scaffold [7] [9].
  • Oligomerization linkage: In cyanobacterial PSI trimers, PsaK interacts with PsaL to stabilize oligomeric interfaces. Monomerization disrupts this contact, reorienting PsaK toward the membrane periphery [3] [8].

Table 1: Key Structural Features of PsaK

FeatureCyanobacteriaHigher PlantsFunctional Implication
Transmembrane Helix~23 residues~22 residuesMembrane anchoring
Stromal DomainShort loop (1–5 aa)Extended helix (15 aa)PsaA/PsaB stabilization
Lumenal DomainDisorderedStructured loopLHCI (Lhca2/Lhca3) binding
Core PartnerPsaA onlyPsaA & PsaBElectron chain shielding

Cofactor Binding Sites (Chlorophyll, Carotenoids, Phylloquinone)

PsaK coordinates pigments essential for light harvesting and complex stability:

  • Chlorophyll binding: Two chlorophyll a molecules (Chl a 1021 and Chl a 1022 in plants) are ligated via conserved His residues (His⁵⁰/His⁵⁴) in PsaK’s stromal helix. These chlorophylls participate in energy transfer to the P700 reaction center with excitation lifetimes of <5 ps [1] [3].
  • Carotenoids: One β-carotene (plant PSI numbering: BCR⁸⁰⁴) is sandwiched between PsaK’s transmembrane helix and PsaA, functioning in photoprotection. Its conjugated polyene chain dissipates excess energy as heat upon overexcitation [1].
  • Phylloquinone proximity: Though not directly bound, PsaK’s transmembrane helix positions phylloquinone (A₁ site) in PsaA via hydrophobic packing, optimizing electron transfer kinetics [9].

Cryo-EM and X-ray Crystallography Insights into PsaK Conformational Dynamics

Recent advances in structural biology reveal PsaK’s dynamic role:

  • Cryo-EM flexibility: In monomeric cyanobacterial PSI (3.2-Å resolution), PsaK exhibits a 12-Å displacement of its stromal domain compared to trimeric PSI, increasing solvent exposure of its chlorophyll-binding sites. This shift correlates with the loss of long-wavelength ("red") chlorophylls during monomerization [3].
  • X-ray crystallography: Plant PSI structures (3.3–4.4 Å) show that PsaK’s lumenal loop is disordered without LHCI. Upon LHCI binding, this loop forms a β-hairpin that locks Lhca2/Lhca3 to the core [1] [9].
  • Assembly intermediates: Cryo-EM of plant "pre-PSI-1" (2.1 Å) reveals PsaK is absent in early assembly stages. Its integration requires prior binding of PsaH and PsaL, suggesting a late role in biogenesis [9].

Table 2: Conformational Changes in PsaK Across Structural States

Structural StatePsaK ConformationKey InteractionsResolution
Cyanobacterial trimerHelix kinked at Gly⁴⁸PsaL, PsaA, Chl a 1021–10222.5 Å (X-ray)
Cyanobacterial monomerStromal helix extended, tilted 15°PsaA only, carotenoid displaced3.2 Å (cryo-EM)
Plant PSI-LHCILumenal loop structured (β-hairpin)Lhca2, Lhca3, PsaG2.2 Å (cryo-EM)
Plant pre-PSI-1Subunit absentN/A2.1 Å (cryo-EM)

Comparative Structural Analysis Across Species (Cyanobacteria, Algae, Higher Plants)

PsaK’s structure and function have diversified during evolution:

  • Cyanobacteria: PsaK is a minor 8.7-kDa subunit with limited pigment binding. Deletion studies in Thermosynechococcus show no growth defects under standard light, indicating a peripheral role in trimer stability [8].
  • Red algae: PsaK associates variably with LHCI subunits depending on growth light. Under low light, it binds additional antennae, expanding its interaction interface [4].
  • Higher plants: PsaK is indispensable (13–14 kDa). It mediates LHCI attachment and grana stacking:
  • Arabidopsis psaK mutants show 60% reduced PSI-LHCI accumulation and disrupted thylakoid architecture [9].
  • PsaK’s extended C-terminus in plants (vs. cyanobacteria) enables salt bridges with Lhca3 (Glu¹⁴⁵–Arg⁷³ᴸʰᶜᵃ³) [7] [9].

Table 3: Evolutionary Adaptations of PsaK

Organism GroupPsaK SizeLHCI InteractionUnique Structural Features
Cyanobacteria8.7–9.2 kDaAbsentMinimal stromal domain; no lumenal loop
Green Algae12–13 kDaWeak (Lhca9-type)Short lumenal loop; 1 chlorophyll site
Higher Plants13–14 kDaStrong (Lhca2/Lhca3)Extended C-terminus; β-hairpin in lumen

PsaK exemplifies functional co-option in evolution: from a structural stabilizer in cyanobacteria to a central antenna organizer in plants. This transition parallels the acquisition of grana-thylakoid architecture, where PsaK optimizes light harvesting via LHCI positioning [2] [7] [9].

Properties

CAS Number

125725-17-9

Product Name

photosystem I K subunit

Molecular Formula

C11H12F2O2

Synonyms

photosystem I K subunit

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